molecular formula C8H10N2O3 B2986277 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid CAS No. 1365959-01-8

2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid

Cat. No.: B2986277
CAS No.: 1365959-01-8
M. Wt: 182.179
InChI Key: QRBUSDQPONQHGV-UHFFFAOYSA-N
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Description

2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolo[5,1-b][1,3]oxazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of appropriate precursors. One common method involves the reaction of a suitable dihydro-pyrazolo[5,1-b][1,3]oxazine derivative with an acetic acid derivative under specific reaction conditions, such as the use of a catalyst and controlled temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: In the medical field, this compound has potential applications as a pharmaceutical agent. It may be explored for its therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: In industry, this compound can be utilized in the development of new materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid exerts its effects depends on its molecular targets and pathways involved. For example, if used as a pharmaceutical agent, it may interact with specific enzymes or receptors in the body, leading to a biological response.

Comparison with Similar Compounds

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ylmethanol

  • Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate

Uniqueness: 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid is unique due to its specific structural features and potential applications. While similar compounds may share the pyrazolo[5,1-b][1,3]oxazine ring system, the presence of the acetic acid moiety distinguishes it and may confer different chemical and biological properties.

Properties

IUPAC Name

2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-7(12)4-6-5-9-10-2-1-3-13-8(6)10/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBUSDQPONQHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)CC(=O)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365959-01-8
Record name 2-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-yl}acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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